molecular formula C9H10N2O3 B12985311 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL

Cat. No.: B12985311
M. Wt: 194.19 g/mol
InChI Key: CZIPZPAAIMGXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL is a chemical compound with the molecular formula C9H10N2O3. It is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an indane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL typically involves the nitration of 1-Amino-2,3-dihydro-1H-inden-2-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-6-nitro-2,3-dihydro-1H-inden-2-OL is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

1-amino-6-nitro-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H10N2O3/c10-9-7-4-6(11(13)14)2-1-5(7)3-8(9)12/h1-2,4,8-9,12H,3,10H2

InChI Key

CZIPZPAAIMGXIV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N)O

Origin of Product

United States

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